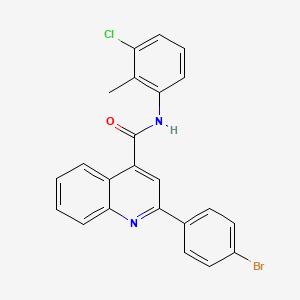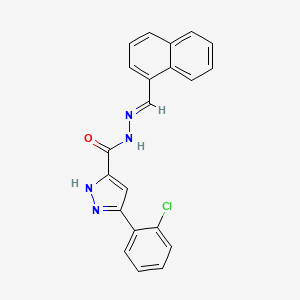![molecular formula C20H22N4O5 B11663491 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B11663491.png)
4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic molecule that features a pyrano[2,3-c]pyrazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, cyano, and methoxy groups, contributes to its diverse reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common approach is the condensation of arylidenemalononitriles with substituted 5-pyrazolones . This reaction is often carried out under basic conditions, using catalysts such as triethylamine, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups. The choice of reagents and solvents would be tailored to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the cyano group could produce primary amines.
科学的研究の応用
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE exerts its effects is likely related to its ability to interact with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrano[2,3-c]pyrazole core may also play a role in stabilizing these interactions through π-π stacking and other non-covalent interactions.
類似化合物との比較
Similar compounds to 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE include other pyrano[2,3-c]pyrazole derivatives, such as:
- 4-alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-yl)-2H,4H-pyrano[2,3-c]pyrazoles
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in **4-{6-AMINO-5-CYANO-3-PROPYL-1H,
特性
分子式 |
C20H22N4O5 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H22N4O5/c1-5-6-13-17-16(12(9-21)19(22)29-20(17)24-23-13)11-7-14(26-3)18(28-10(2)25)15(8-11)27-4/h7-8,16H,5-6,22H2,1-4H3,(H,23,24) |
InChIキー |
GVJYJSFOEHJIQG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11663409.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663416.png)
![Diethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11663418.png)
![N-[4-(butan-2-yl)phenyl]-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B11663424.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11663426.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663438.png)
![[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate](/img/structure/B11663441.png)
![6-methyl-7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11663445.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663446.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine](/img/structure/B11663458.png)


![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11663489.png)

